Increased Lipophilicity (XLogP3) Versus 2,3-Dimethoxy Analog Drives Membrane Permeability and Hydrophobic Pocket Occupancy
The target compound exhibits a computed XLogP3 of 3.9, substantially higher than the 2,3-dimethoxy analog (CAS 955705-85-8), whose XLogP is estimated at approximately 2.0 based on the replacement of Br/Cl with OCH₃ groups [1]. This ~1.9 log unit increase corresponds to roughly an 80-fold theoretical increase in partition coefficient, which can significantly enhance passive membrane permeability and occupancy of lipophilic binding pockets.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2,3-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 955705-85-8); XLogP3 ≈ 2.0 (estimated from group contributions) |
| Quantified Difference | Δ XLogP3 ≈ +1.9 (≈ 80-fold increase in log P) |
| Conditions | Calculated by XLogP3 algorithm (PubChem release 2019.06.18) [1] |
Why This Matters
Higher lipophilicity may improve blood-brain barrier penetration and target engagement in cellular assays where hydrophobic protein pockets are involved, making this compound a preferred choice for CNS-targeted screening campaigns over less lipophilic analogs.
- [1] PubChem. (2024). 5-Bromo-2-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide. PubChem Compound Summary for CID 16942949. National Center for Biotechnology Information. View Source
